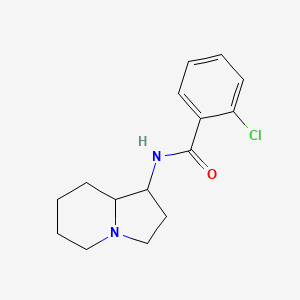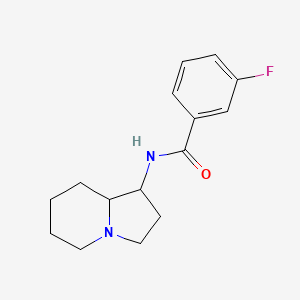
1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea, also known as CMF, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. This compound is a member of the urea family of compounds and has been shown to possess a range of biological activities.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth and inflammation. 1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which are essential for the growth and replication of cancer cells.
Biochemical and Physiological Effects:
1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been shown to possess a range of biochemical and physiological effects. Studies have demonstrated that 1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of various enzymes involved in inflammation, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. However, the limitations of using 1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea. These include further studies on its mechanism of action and its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Additionally, research could focus on the development of more effective and efficient synthesis methods for 1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea.
Synthesis Methods
The synthesis of 1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea is achieved through a multi-step process that involves the reaction of 2-chloro-4-methylphenyl isocyanate with furfurylamine. This reaction leads to the formation of 1-(2-chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea as the final product.
Scientific Research Applications
The scientific research application of 1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been focused on its potential therapeutic effects. Studies have shown that 1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, 1-(2-Chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-2-3-12(11(14)6-9)16-13(17)15-7-10-4-5-18-8-10/h2-6,8H,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVNLMAHYOTJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

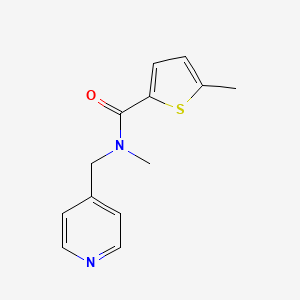
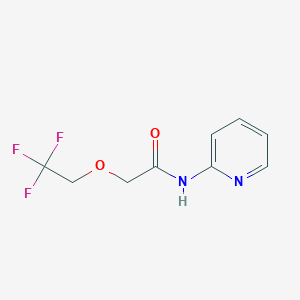
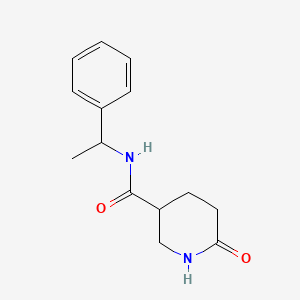
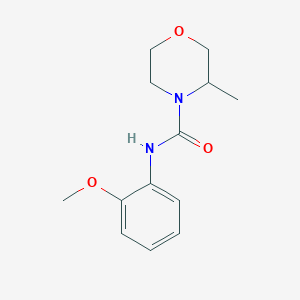
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)

![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)

![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7526861.png)

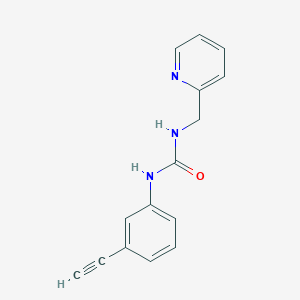
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide](/img/structure/B7526872.png)
